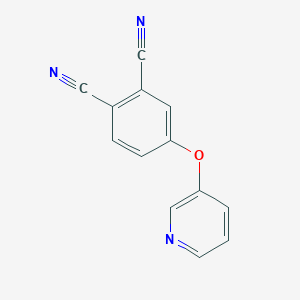
4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile
概述
描述
4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile is an organic compound that features a pyridine ring attached to a phthalonitrile moiety via an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile typically involves the reaction of pyridin-3-ol with phthalonitrile under specific conditions. One common method is the nucleophilic substitution reaction where pyridin-3-ol acts as a nucleophile, attacking the electrophilic carbon in phthalonitrile. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly.
化学反应分析
Types of Reactions
4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile groups.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phthalonitrile derivatives, while coupling reactions can produce complex aromatic systems.
科学研究应用
4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable structures.
Medicinal Chemistry: The compound is explored for its potential biological activities, including anticancer and antimicrobial properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
作用机制
The mechanism of action of 4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile in biological systems involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the nitrile groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
- 4-(Pyridin-2-yloxy)-phthalonitrile
- 4-(Pyridin-4-yloxy)-phthalonitrile
- 2,3,5,6-Tetrafluoro-4-(pyridin-3-yloxy)pyridine
Uniqueness
4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile is unique due to the specific positioning of the pyridine ring, which influences its electronic properties and reactivity. This positioning allows for distinct interactions in chemical and biological systems, making it a valuable compound for various applications .
属性
CAS 编号 |
93485-73-5 |
|---|---|
分子式 |
C13H7N3O |
分子量 |
221.21 g/mol |
IUPAC 名称 |
4-pyridin-3-yloxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C13H7N3O/c14-7-10-3-4-12(6-11(10)8-15)17-13-2-1-5-16-9-13/h1-6,9H |
InChI 键 |
PLUZIFDYUWBQSQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OC2=CC(=C(C=C2)C#N)C#N |
规范 SMILES |
C1=CC(=CN=C1)OC2=CC(=C(C=C2)C#N)C#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

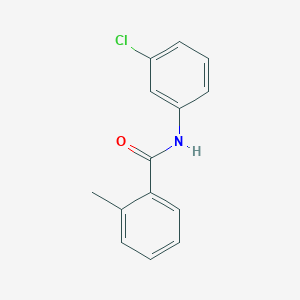

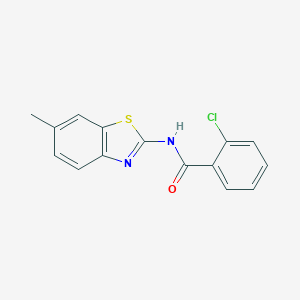
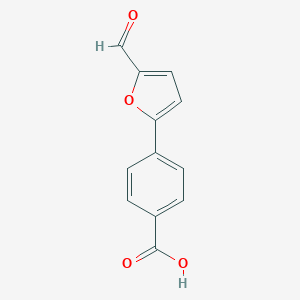

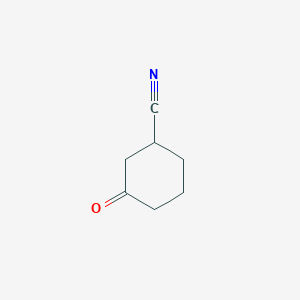

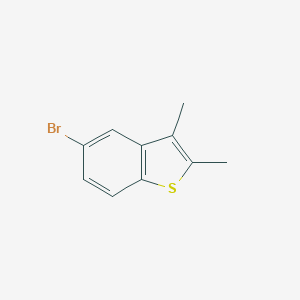




![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)

